molecular formula C7H7NO B3014457 3-[(2S)-oxiran-2-yl]pyridine CAS No. 329281-07-4

3-[(2S)-oxiran-2-yl]pyridine

Cat. No.: B3014457
CAS No.: 329281-07-4
M. Wt: 121.139
InChI Key: QLGZSSLYMJHGRQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2S)-oxiran-2-yl]pyridine is a chemical compound that features a pyridine ring substituted with an oxirane (epoxide) group at the 3-position The (2S) designation indicates the stereochemistry of the oxirane group, which is crucial for its reactivity and interaction with other molecules

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-oxiran-2-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2S)-oxiran-2-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane group.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2S)-oxiran-2-yl]pyridine involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological contexts to modify other molecules or to interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The stereochemistry of the oxirane group further adds to its uniqueness, influencing its interactions and reactivity .

Properties

IUPAC Name

3-[(2S)-oxiran-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGZSSLYMJHGRQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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